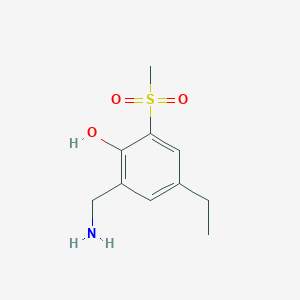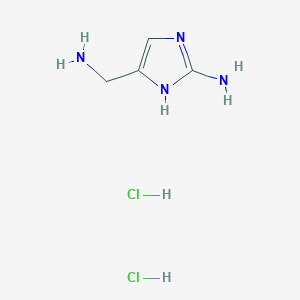
4-Aminomethyl-1h-imidazol-2-ylamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-AMINOMETHYL-1H-IMIDAZOL-2-YLAMINE 2HCL is a chemical compound with the molecular formula C4H10Cl2N4 and a molecular weight of 185.055 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-AMINOMETHYL-1H-IMIDAZOL-2-YLAMINE 2HCL typically involves the reaction of imidazole derivatives with aminomethyl groups under specific conditions. One common method includes the use of a chlorinating agent to introduce the hydrochloride groups. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Analyse Chemischer Reaktionen
4-AMINOMETHYL-1H-IMIDAZOL-2-YLAMINE 2HCL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the aminomethyl group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to enhance reaction rates.
Wissenschaftliche Forschungsanwendungen
4-AMINOMETHYL-1H-IMIDAZOL-2-YLAMINE 2HCL is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-AMINOMETHYL-1H-IMIDAZOL-2-YLAMINE 2HCL involves its interaction with specific molecular targets, such as enzymes or receptors. It can bind to active sites, altering the function of the target molecule. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-AMINOMETHYL-1H-IMIDAZOL-2-YLAMINE 2HCL include other imidazole derivatives such as:
- 1H-IMIDAZOL-4-YLMETHANAMINE
- 2-METHYL-1H-IMIDAZOLE-4-METHANAMINE
- 1H-IMIDAZOL-2-YLMETHANAMINE These compounds share structural similarities but differ in their functional groups and chemical properties. The uniqueness of 4-AMINOMETHYL-1H-IMIDAZOL-2-YLAMINE 2HCL lies in its specific aminomethyl substitution, which imparts distinct reactivity and applications .
Eigenschaften
Molekularformel |
C4H10Cl2N4 |
|---|---|
Molekulargewicht |
185.05 g/mol |
IUPAC-Name |
5-(aminomethyl)-1H-imidazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C4H8N4.2ClH/c5-1-3-2-7-4(6)8-3;;/h2H,1,5H2,(H3,6,7,8);2*1H |
InChI-Schlüssel |
XHBIWIXVEPNMNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=N1)N)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tricyclo[6.2.0.03,6]decane](/img/structure/B13795798.png)
![1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]-](/img/structure/B13795801.png)
![1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine](/img/structure/B13795805.png)

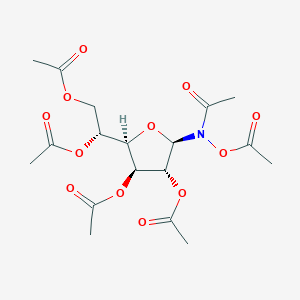

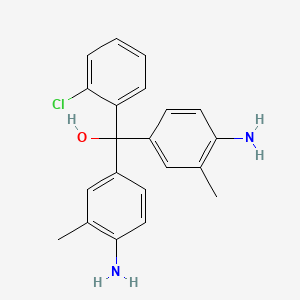
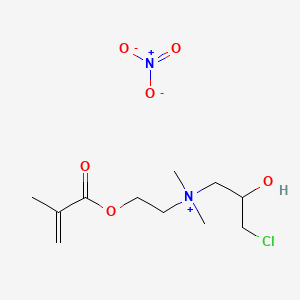
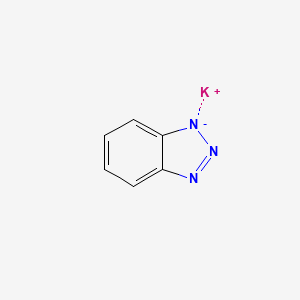
![4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride](/img/structure/B13795850.png)
![1,3,3-Trimethyl-2-((E)-2-[5-[(Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13795858.png)
